N-(3-ethoxyphenyl)-N-(8-fluoro-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene)amine N-(3-ethoxyphenyl)-N-(8-fluoro-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene)amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC1098373
InChI: InChI=1S/C20H19FN2OS2/c1-4-24-14-7-5-6-13(11-14)22-19-17-15-10-12(21)8-9-16(15)23-20(2,3)18(17)25-26-19/h5-11,23H,4H2,1-3H3
SMILES: CCOC1=CC=CC(=C1)N=C2C3=C(C(NC4=C3C=C(C=C4)F)(C)C)SS2
Molecular Formula: C20H19FN2OS2
Molecular Weight: 386.5 g/mol

N-(3-ethoxyphenyl)-N-(8-fluoro-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene)amine

CAS No.:

Peptides

Cat. No.: VC1098373

Molecular Formula: C20H19FN2OS2

Molecular Weight: 386.5 g/mol

* For research use only. Not for human or veterinary use.

N-(3-ethoxyphenyl)-N-(8-fluoro-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene)amine -

Molecular Formula C20H19FN2OS2
Molecular Weight 386.5 g/mol
IUPAC Name N-(3-ethoxyphenyl)-8-fluoro-4,4-dimethyl-5H-dithiolo[3,4-c]quinolin-1-imine
Standard InChI InChI=1S/C20H19FN2OS2/c1-4-24-14-7-5-6-13(11-14)22-19-17-15-10-12(21)8-9-16(15)23-20(2,3)18(17)25-26-19/h5-11,23H,4H2,1-3H3
Standard InChI Key JLWIIQZCWDNEMZ-UHFFFAOYSA-N
SMILES CCOC1=CC=CC(=C1)N=C2C3=C(C(NC4=C3C=C(C=C4)F)(C)C)SS2
Canonical SMILES CCOC1=CC=CC(=C1)N=C2C3=C(C(NC4=C3C=C(C=C4)F)(C)C)SS2

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator